t-Butyl(3-fluorobenzyl)sulfide
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Overview
Description
t-Butyl(3-fluorobenzyl)sulfide: is an organic compound that features a tert-butyl group attached to a benzyl sulfide moiety, which is further substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl(3-fluorobenzyl)sulfide typically involves the reaction of 3-fluorobenzyl chloride with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: t-Butyl(3-fluorobenzyl)sulfide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, sodium periodate.
Reduction: LiAlH4, NaBH4.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Nitro, halo, or sulfonyl derivatives of the benzyl group.
Scientific Research Applications
Chemistry: t-Butyl(3-fluorobenzyl)sulfide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of t-Butyl(3-fluorobenzyl)sulfide would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the tert-butyl group. These effects can modulate the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic and steric properties.
Comparison with Similar Compounds
Benzyl sulfide: Lacks the tert-butyl and fluorine substituents, making it less sterically hindered and less electron-withdrawing.
t-Butylbenzyl sulfide: Similar structure but without the fluorine atom, resulting in different electronic properties.
3-Fluorobenzyl sulfide: Similar structure but without the tert-butyl group, affecting its steric and electronic characteristics.
Uniqueness: t-Butyl(3-fluorobenzyl)sulfide is unique due to the combination of the tert-butyl and fluorine substituents, which provide a distinct balance of steric and electronic effects
Properties
IUPAC Name |
1-(tert-butylsulfanylmethyl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHWFBYITOEOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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